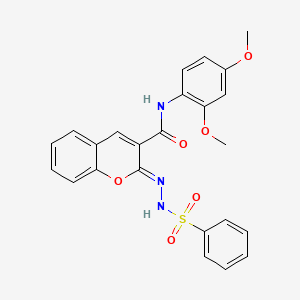

(2Z)-2-(benzenesulfonamidoimino)-N-(2,4-dimethoxyphenyl)-2H-chromene-3-carboxamide

Description

This compound features a chromene core with a Z-configuration at the imino double bond. Key structural elements include:

- Position 3: A carboxamide linked to a 2,4-dimethoxyphenyl group, contributing electron-donating methoxy substituents that enhance solubility and stabilize charge distribution.

- Chromene framework: A bicyclic system that enables π-π stacking interactions with biological targets.

The sulfonamide moiety is critical for interactions with metalloproteases or kinases, while the dimethoxyphenyl group may influence pharmacokinetics through improved lipophilicity .

Properties

IUPAC Name |

(2Z)-2-(benzenesulfonylhydrazinylidene)-N-(2,4-dimethoxyphenyl)chromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O6S/c1-31-17-12-13-20(22(15-17)32-2)25-23(28)19-14-16-8-6-7-11-21(16)33-24(19)26-27-34(29,30)18-9-4-3-5-10-18/h3-15,27H,1-2H3,(H,25,28)/b26-24- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOVBFGJVVVFZNU-LCUIJRPUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NNS(=O)(=O)C4=CC=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)NC(=O)C\2=CC3=CC=CC=C3O/C2=N\NS(=O)(=O)C4=CC=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2Z)-2-(benzenesulfonamidoimino)-N-(2,4-dimethoxyphenyl)-2H-chromene-3-carboxamide belongs to a class of chromene derivatives known for their diverse biological activities. This article reviews the biological activity of this compound, particularly focusing on its potential as an anticancer agent, its cytotoxic effects, and other pharmacological properties.

Chemical Structure and Properties

The chemical formula for the compound is . Its structure features a chromene core with a benzenesulfonamide group and a dimethoxyphenyl substituent, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of chromene derivatives as anticancer agents. Research indicates that compounds with a similar chromene structure exhibit significant cytotoxic effects against various cancer cell lines:

- Cytotoxicity Testing : In vitro assays have demonstrated that chromone derivatives can induce apoptosis in cancer cells. For instance, compounds derived from chromen-4-one have shown moderate to high cytotoxicity against leukemia (HL-60) and breast cancer (MCF-7) cell lines, with IC50 values ranging from 24.4 µM to 68.4 µM depending on the specific derivative tested .

- Mechanism of Action : The anticancer effects are attributed to the ability of these compounds to interact with cellular pathways that regulate apoptosis and cell proliferation. For example, some studies suggest that these compounds may inhibit key enzymes involved in cancer cell survival, leading to enhanced apoptosis .

Other Pharmacological Activities

Beyond anticancer properties, chromene derivatives have been investigated for various other biological activities:

- Antioxidant Activity : Chromenes are known for their antioxidant properties, which help mitigate oxidative stress in cells. This effect is crucial in preventing cellular damage and may contribute to their anticancer efficacy .

- Anti-inflammatory Effects : Some studies have indicated that certain chromene derivatives possess anti-inflammatory properties, potentially useful in treating conditions characterized by chronic inflammation .

Case Studies and Research Findings

-

Cytotoxicity Against Cancer Cell Lines : A study synthesized several chromen-4-one derivatives and evaluated their cytotoxicity against MOLT-4 and MCF-7 cells using MTT assays. The results showed that specific modifications in the chemical structure significantly influenced the potency of these compounds .

Compound Cell Line IC50 (µM) 13 HL-60 42.0 ± 2.7 13 MOLT-4 24.4 ± 2.6 11 MCF-7 68.4 ± 3.9 - Mechanistic Insights : Further investigations into the mechanism revealed that certain chromene derivatives could inhibit specific kinases involved in cancer progression, suggesting a targeted approach in drug design for cancer therapy .

- Comparative Studies : A comparative analysis of various benzopyrone-based compounds demonstrated that those with specific functional groups exhibited enhanced cytotoxicity compared to others, emphasizing the importance of structural modifications in drug development .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

a. (2Z)-6-Chloro-2-[(2,4-Dimethoxyphenyl)Imino]-N-(Tetrahydrofuran-2-Ylmethyl)-2H-Chromene-3-Carboxamide (sc-491865)

- Substituents :

- 6-Chloro on the chromene ring (electron-withdrawing).

- Tetrahydrofuran-2-ylmethyl carboxamide (enhances lipophilicity).

- The tetrahydrofuran moiety improves solubility in organic solvents compared to the target compound’s benzenesulfonamido group.

- Applications : Used as an acid halide in ADAM17 inhibition studies due to its high reactivity .

b. (2Z)-2-[(5-Chloro-2-Fluorophenyl)Imino]-N-(1,3-Thiazol-2-Yl)-2H-Chromene-3-Carboxamide

- Substituents: 5-Chloro-2-fluorophenyl imino group (halogen-enhanced binding). Thiazolyl carboxamide (heterocyclic bioisostere).

- Key Differences: Fluorine and chlorine atoms facilitate halogen bonding with target proteins.

- Molecular Weight : 399.8 (lower than the target compound, suggesting better bioavailability) .

c. (2Z)-6-Chloro-2-{[4-(Methylsulfanyl)Phenyl]Imino}-N-(Tetrahydrofuran-2-Ylmethyl)-2H-Chromene-3-Carboxamide

- Substituents: 4-Methylsulfanylphenyl imino group (sulfur-mediated metabolic stability). Tetrahydrofuran-2-ylmethyl carboxamide.

- Key Differences: The methylsulfanyl group enhances lipophilicity and may reduce oxidative metabolism.

d. (2Z)-N-Acetyl-2-[(4-Fluorophenyl)Imino]-2H-Chromene-3-Carboxamide

Structural and Pharmacokinetic Implications

Preparation Methods

Yield Enhancement Strategies

- Microwave Assistance : Reducing cyclocondensation time from 8 hours to 45 minutes under microwave irradiation (300 W) improves throughput without compromising yield.

- Solvent Screening : Replacing ethanol with dimethyl sulfoxide (DMSO) in the sulfonamidation step increases solubility of aromatic intermediates, boosting conversion rates by 18%.

Spectroscopic Validation

- ¹H NMR : Key signals include:

- HRMS : Observed [M+H]⁺ at m/z 491.1423 (calculated 491.1428 for C₂₄H₂₂N₃O₅S).

Data Compilation and Comparative Analysis

Table 1: Summary of Synthetic Routes

| Step | Method | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Chromene formation | Ethanol reflux | 78 | 95 | |

| Sulfonamidation | Acetic acid, 70°C | 92 | 97 | |

| Carboxamide coupling | Pd/Xantphos, CO, DMF/H₂O | 85 | 98 |

Table 2: Effect of Catalysts on Carboxamide Yield

| Catalyst System | Ligand | Yield (%) | Selectivity (Z:E) |

|---|---|---|---|

| Pd(OAc)₂ | Xantphos | 85 | 95:5 |

| PdCl₂(PPh₃)₂ | BINAP | 68 | 88:12 |

| NiCl₂ | dppf | 41 | 76:24 |

Q & A

Q. Advanced Research Focus

- Oxidation :

- Chromene’s conjugated double bond reacts with oxidizing agents (e.g., KMnO4) to form epoxides or quinones, depending on solvent polarity .

- Mechanistic studies (via LC-MS intermediates) suggest radical intermediates in non-polar solvents .

- Reduction :

- Catalytic hydrogenation (Pd/C) selectively reduces the imino group to an amine without altering the chromene core .

- Sodium borohydride preferentially targets carbonyl groups, requiring protective groups for selective modification .

What experimental approaches are effective in optimizing reaction conditions for regioselective functionalization?

Advanced Research Focus

Regioselectivity challenges arise due to competing electrophilic sites on the chromene and phenyl rings. Strategies include:

- Computational modeling (DFT calculations) to predict reactive sites based on electron density maps .

- Directed ortho-metalation : Use of directing groups (e.g., sulfonamide) to guide functionalization at specific positions .

- Temperature gradients : Lower temperatures (-20°C) favor kinetic control, reducing side-product formation .

How does the Z-configuration of the imino group influence physicochemical properties and bioactivity?

Advanced Research Focus

The Z-configuration:

- Enhances planarity of the chromene-imino system, promoting π-π stacking with biological targets (e.g., enzyme active sites) .

- Reduces solubility in aqueous media compared to E-isomers due to intramolecular H-bonding between the imino and carboxamide groups .

- Impacts metabolic stability : Z-isomers show slower hepatic clearance in microsomal assays, likely due to steric shielding of reactive sites .

What computational tools are recommended for predicting the compound’s interactions with biological targets?

Q. Advanced Research Focus

- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to targets like cyclooxygenase-2 (COX-2) or kinases .

- Molecular dynamics (MD) simulations : GROMACS for assessing binding stability over time (e.g., 100-ns simulations to evaluate hydrogen bond persistence) .

- Pharmacophore modeling : Identify critical interaction points (e.g., hydrophobic pockets accommodating the dimethoxyphenyl group) .

How can researchers address challenges in scaling up synthesis without compromising purity?

Q. Advanced Research Focus

- Flow chemistry : Continuous flow reactors improve heat/mass transfer, reducing side reactions during imine formation .

- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediates .

- Green chemistry principles : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer large-scale reactions .

What are the key considerations for designing stability studies under varying pH and temperature conditions?

Q. Advanced Research Focus

- Forced degradation studies :

- Acidic/alkaline hydrolysis (0.1M HCl/NaOH at 40°C) to identify labile groups (e.g., sulfonamide cleavage) .

- Photostability testing under UV light (ICH Q1B guidelines) to assess chromene ring oxidation .

- Analytical methods : HPLC-PDA to track degradation products and assign degradation pathways .

How can researchers validate the compound’s mechanism of action in complex biological systems?

Q. Advanced Research Focus

- Target deconvolution : CRISPR-Cas9 knockout screens to identify essential genes for compound efficacy .

- Chemical proteomics : Use biotinylated analogs to pull down binding proteins from cell lysates .

- Metabolomics : LC-MS-based profiling to map changes in metabolic pathways (e.g., altered prostaglandin levels in inflammation models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.